p-((p-Methoxyphenyl)azo)aniline

Overview

Description

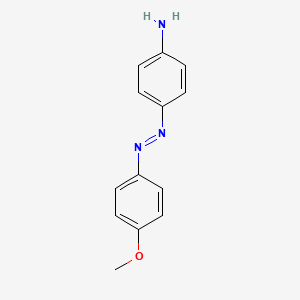

p-((p-Methoxyphenyl)azo)aniline: is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dye and pigment industries. Its chemical structure can be represented as:

C6H5N2C6H4OCH3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((p-Methoxyphenyl)azo)aniline typically involves a diazotization reaction followed by azo coupling. The process can be outlined as follows:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with p-methoxyaniline under alkaline conditions to form the azo compound.

Reaction Conditions

Temperature: The diazotization reaction is usually carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

pH: The coupling reaction is performed in a slightly alkaline medium (pH 8-10) to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Diazotization of Aniline

The primary step involves converting aniline into its diazonium salt. This is typically achieved by treating aniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0–5°C) . The reaction proceeds via a protonation–deprotonation mechanism, forming the diazonium intermediate.

Coupling with p-Methoxyphenyl Diazonium Salt

The diazonium salt is then coupled with the p-methoxyphenyl diazonium salt, which is generated under similar conditions. The coupling reaction occurs in the presence of a base (e.g., sodium hydroxide, NaOH) and typically requires a strong base for efficient bond formation . The reaction yields the azo compound through a nucleophilic aromatic substitution mechanism.

Key Synthesis Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Temperature (diazotization) | 0–5°C | |

| Base | NaOH, K₂CO₃, or Et₃N | |

| Solvent | Aqueous ethanol, EtOH/H₂O mixtures | |

| Reaction Time (microwave) | 1–3 minutes |

Reaction Mechanism

The synthesis involves two main steps:

Step 1: Diazotization

This step generates the reactive diazonium salt, which is highly unstable and must be used immediately .

Step 2: Coupling Reaction

The coupling reaction forms the azo bond (N=N) between the aromatic rings. The reaction is influenced by steric and electronic factors, with electron-rich coupling partners favoring efficient bond formation .

Stability and Reactivity

The azo group (N=N) is sensitive to reducing agents (e.g., sodium dithionite), which can cleave the bond to form aromatic amines. This reactivity is exploited in:

-

Reduction to hydrazines (e.g., via catalytic hydrogenation) .

-

Synthesis of imidazoles (e.g., via condensation with aldehydes and amines) .

Critical Reaction Conditions

Toxicological Considerations

Azo dyes like p-((p-Methoxyphenyl)azo)aniline are metabolized by intestinal bacteria, potentially releasing toxic amines. For example, azoreductases catalyze the reduction of azo bonds via a ping-pong Bi-Bi mechanism, forming transient hydrazo intermediates . This highlights the need for caution in handling and disposal.

Research Trends

Recent studies focus on:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that azo dyes, including p-((p-Methoxyphenyl)azo)aniline derivatives, exhibit significant antimicrobial activity. A study synthesized several new azo compounds and evaluated their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds could selectively inhibit Gram-positive bacteria, with some derivatives demonstrating minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Azo dyes have also been explored for their anticancer potential. Derivatives of this compound have been tested against various human cancer cell lines, including colon (HCT116) and lung carcinoma (A549). Some compounds exhibited promising cytotoxic effects, suggesting their potential as lead compounds in cancer therapy .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of azo dye derivatives. Compounds derived from this compound have shown significant inhibition of inflammatory mediators, indicating their potential use in treating inflammatory diseases .

Textile Industry Applications

Azo dyes are widely utilized in the textile industry due to their vibrant colors and stability. This compound is used to dye fabrics such as polyester and nylon. The dyeing process involves applying the azo compound to fabrics, resulting in strong color retention even after multiple washes. The photophysical properties of these dyes have been extensively studied to optimize their application in textiles .

Chemical Sensing Applications

The development of chemical sensors using azo dyes has gained traction in recent years. Azo-based sensors can detect specific chemicals through fluorescence pattern recognition. For instance, a turn-on chemical sensor array utilizing this compound was developed for detecting hydrazine, showcasing the dye's utility beyond traditional applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A research project synthesized various derivatives of this compound and tested their antimicrobial properties against multiple bacterial strains. The study found that certain modifications enhanced solubility and bioactivity, leading to significant antibacterial effects.

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, synthesized azo compounds were screened against several cancer cell lines. Results indicated that some derivatives had a high degree of cytotoxicity, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism by which p-((p-Methoxyphenyl)azo)aniline exerts its effects is primarily through its interaction with molecular targets via the azo group. The N=N bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, it can bind to proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

- p-((p-Methylphenyl)azo)aniline

- p-((p-Hydroxyphenyl)azo)aniline

- p-((p-Chlorophenyl)azo)aniline

Uniqueness

p-((p-Methoxyphenyl)azo)aniline is unique due to the presence of the methoxy group (-OCH₃), which influences its electronic properties and reactivity. The methoxy group is an electron-donating group, making the compound more reactive in electrophilic substitution reactions compared to its analogs with electron-withdrawing groups (e.g., chloro or nitro groups).

This comprehensive overview highlights the significance of this compound in various fields, from industrial applications to scientific research. Its unique chemical properties and versatility make it a valuable compound in both academic and industrial settings.

Biological Activity

p-((p-Methoxyphenyl)azo)aniline, also known as an azo dye, is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

This compound is characterized by its azo group (-N=N-) linking two aromatic rings. The chemical formula for this compound is , and it has been extensively studied for its various derivatives and their biological implications. The synthesis typically involves diazotization followed by coupling with an appropriate aniline derivative.

Antimicrobial Properties

Numerous studies have documented the antimicrobial activity of azo dyes, including this compound. For instance, research indicates that azo compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The effectiveness of these compounds often depends on their concentration and structural characteristics.

| Azo Compound | Bacteria Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 100 |

| This compound | Staphylococcus aureus | 18 | 100 |

This table summarizes findings from a study that tested the antibacterial properties of this compound against common bacterial strains .

Anticancer Activity

The compound has also shown potential anticancer properties. In vitro studies have demonstrated that certain azo dyes can inhibit the proliferation of cancer cell lines, including breast cancer (MD-MB-231) and colon cancer (HCT-116). The antiproliferative effects vary significantly across different cell types, indicating a selective activity profile.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MD-MB-231 | 5 | This compound |

| HCT-116 | 10 | This compound |

The data suggests that this compound exhibits stronger activity against breast cancer cells compared to colon cancer cells .

The biological activity of azo dyes like this compound is often attributed to their ability to interact with cellular macromolecules such as DNA and proteins. Studies have indicated that these compounds can induce oxidative stress within cells, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis shows that modifications in the azo dye structure can significantly enhance or diminish its biological effects .

Case Studies

- Inhibition of Bacterial Growth : A study evaluating the antimicrobial efficacy of various azo compounds found that this compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL against E. coli.

- Anticancer Efficacy : Another research highlighted the compound's potential in reducing cell viability in breast cancer cells by up to 80% at a concentration of 5 µM after 48 hours of treatment.

Q & A

Q. What are the optimal synthetic routes for preparing p-((p-Methoxyphenyl)azo)aniline, and how do reaction conditions influence yield?

Basic Research Focus:

The compound is synthesized via diazo coupling, where a diazonium salt (from p-methoxyaniline) reacts with aniline derivatives. Key steps include diazotization at 0–5°C (using NaNO₂/HCl) and coupling in alkaline conditions. Yield optimization requires precise pH control (pH 8–10) and temperature to prevent premature decomposition of the diazonium intermediate .

Methodological Insight:

- Diazotization: Use ice baths to stabilize the diazonium salt. Excess HCl prevents side reactions.

- Coupling: Monitor pH with litmus paper; aniline derivatives with electron-withdrawing groups require milder bases (e.g., NaHCO₃).

- Purification: Recrystallize from ethanol/water mixtures to remove unreacted aniline or diazonium salts. TLC (silica gel, ethyl acetate/hexane) confirms purity .

Q. How does the methoxy substituent influence the electronic properties and reactivity of this compound in azo dye applications?

Advanced Research Focus:

The p-methoxy group is electron-donating, enhancing the electron density of the aryl ring. This directs electrophilic substitution to the para position relative to the azo group, stabilizing the dye’s chromophore. UV-Vis spectroscopy (λₐᵦₛ ~400–500 nm) shows bathochromic shifts compared to non-methoxy analogs due to extended conjugation .

Data Contradiction Analysis:

Conflicting reports on photostability may arise from solvent polarity. In polar solvents (e.g., DMF), hydrogen bonding with the methoxy group reduces degradation, while non-polar solvents (e.g., toluene) accelerate isomerization. Validate via accelerated light exposure tests (ISO 105-B02) .

Q. What analytical techniques are most effective for characterizing structural and electronic features of this compound?

Basic Research Focus:

- NMR Spectroscopy: ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). NOESY confirms spatial proximity of azo and methoxy groups.

- FT-IR: Peaks at 1600 cm⁻¹ (N=N stretch) and 1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced Insight:

- Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the azo linkage.

- X-ray Crystallography: Resolves planarity of the azo group and dihedral angles between rings, critical for understanding conjugation .

Q. How do competing reaction pathways (e.g., cis-trans isomerization or byproduct formation) impact the stability of this compound?

Advanced Research Focus:

The azo group undergoes reversible cis-trans isomerization under UV light, altering optical properties. HPLC analysis (C18 column, acetonitrile/water) separates isomers, while kinetic studies (Arrhenius plots) quantify activation energy (~50–60 kJ/mol) .

Byproduct Mitigation:

- Side Reactions: Undesired sulfonation or oxidation can occur if H₂SO₄ or peroxides are present. Use inert atmospheres (N₂/Ar) during synthesis.

- Byproduct Identification: GC-MS detects trace phenyl derivatives (e.g., nitroso compounds) from incomplete diazotization .

Q. What strategies improve the regioselectivity of electrophilic substitution in this compound derivatives?

Advanced Research Focus:

The methoxy group directs electrophiles to the para position of the aniline ring. Computational modeling (DFT, Gaussian09) predicts charge distribution, confirming meta/para ratios. Experimentally, bromination (Br₂/FeBr₃) yields >90% para-bromo product, validated by ¹H NMR integration .

Methodological Optimization:

- Directing Group Protection: Acetylate the aniline NH₂ before substitution to prevent competing ortho attack.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance para selectivity by stabilizing transition states .

Q. How does pH affect the solubility and aggregation behavior of this compound in aqueous systems?

Basic Research Focus:

The compound is sparingly soluble in water but dissolves in alkaline conditions (pH >10) via deprotonation of the aniline NH₂. Dynamic light scattering (DLS) reveals nanoparticle aggregation at neutral pH (hydrodynamic radius ~100 nm), impacting dye application consistency .

Advanced Insight:

Properties

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-17-13-8-6-12(7-9-13)16-15-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTLPRFJQOIQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801038808 | |

| Record name | Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-28-1 | |

| Record name | 4-[2-(4-Methoxyphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, p-((p-methoxyphenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-methoxyphenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.